N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
Description
This compound features a pyrrolidine core substituted with a 2-amino-3,3-dimethylbutanoyl group at the 1-position and an N-isopropylacetamide moiety at the 2-position via a methylene bridge. The 3,3-dimethylbutanoyl group enhances lipophilicity, which may improve membrane permeability, while the isopropylacetamide contributes to metabolic stability.
Properties
Molecular Formula |
C16H31N3O2 |
|---|---|
Molecular Weight |
297.44 g/mol |
IUPAC Name |
N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C16H31N3O2/c1-11(2)19(12(3)20)10-13-8-7-9-18(13)15(21)14(17)16(4,5)6/h11,13-14H,7-10,17H2,1-6H3 |
InChI Key |
DWQFQTUMDQLXBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1CCCN1C(=O)C(C(C)(C)C)N)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a chiral auxiliary to introduce the stereochemistry at the pyrrolidine ring. The synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving amino alcohols or amino acids.
Introduction of the Amino Acid Derivative: This step often involves coupling reactions using reagents like carbodiimides or phosphonium salts.
Attachment of the Isopropylacetamide Group: This can be done through acylation reactions using isopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or amino groups using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum or tungsten.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological or metabolic disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and cellular uptake mechanisms.
Mechanism of Action
The mechanism of action of N-((1-((S)-2-Amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl)methyl)-N-isopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and amino acid derivative may facilitate binding to active sites, while the isopropylacetamide group can enhance lipophilicity and cellular permeability. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations
Amino Acyl Group Variations: The target’s 2-amino-3,3-dimethylbutanoyl group provides greater steric bulk and lipophilicity compared to the L-alanyl (2-aminopropanoyl) group in or the 2-aminopropanoyl group in . This could enhance target binding affinity in hydrophobic enzyme pockets (e.g., DPP-IV). The pyrrolidine-2-carbonitrile analogue () replaces the acetamide with a nitrile, introducing strong electron-withdrawing effects that may alter hydrogen-bonding interactions in enzymatic assays.
Substituent Position and Stereochemistry :
- Substitution at the pyrrolidine 2-position (target compound) versus 3-position () affects molecular conformation and interaction with biological targets.
- The S-configuration in highlights the importance of stereochemistry in activity, though the target compound’s stereochemical details are unspecified in the evidence.
N-Alkylacetamide Modifications :
Q & A
Q. What are the recommended synthetic routes for N-[[1-(2-amino-3,3-dimethylbutanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling 2-amino-3,3-dimethylbutanoic acid with pyrrolidine derivatives, followed by functionalization of the pyrrolidine ring. For example, propargyl bromide or similar alkylating agents can be used to introduce substituents under basic conditions (e.g., K₂CO₃ in DMF) . Optimization may involve solvent selection (e.g., DMF for solubility) and temperature control to minimize side reactions. Purification via column chromatography or recrystallization is critical, with monitoring by TLC (e.g., n-hexane:ethyl acetate systems) .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ ~2.5–3.5 ppm for methylene protons), the acetamide group (δ ~2.0 ppm for CH₃CO), and the 3,3-dimethylbutanoyl moiety (δ ~1.2–1.4 ppm for tert-butyl groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the acetamide and pyrrolidine groups .
- Purity assessment requires integration of NMR signals or HPLC with UV detection .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in bioactivity data across different in vitro assays?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Control Experiments : Use standardized solvents (e.g., DMSO at <0.1% v/v) and validate cell viability via MTT assays.
- Dose-Response Curves : Compare EC₅₀ values across assays to identify outliers.
- Molecular Docking : Perform computational studies to assess binding affinity to target proteins, which can explain differential activity . For example, interactions with hydrophobic pockets may depend on the 3,3-dimethylbutanoyl group’s steric effects .
Q. How can computational chemistry (e.g., DFT, MD simulations) predict the stability and reactivity of this compound in physiological environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., acetamide C–N bond) to predict metabolic stability.
- Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or serum proteins to assess bioavailability. The pyrrolidine ring’s conformational flexibility may influence membrane permeability .
- Hirshfeld Surface Analysis : Evaluate intermolecular interactions in crystal structures (if available) to identify stability trends .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?
- Methodological Answer :
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-benzyl-α-methylbenzylamine derivatives) during synthesis to control stereochemistry .
- Catalytic Asymmetric Methods : Explore Pd-catalyzed coupling or enzymatic catalysis for enantioselective steps.
- Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry at each synthetic step .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data reported in different solvents?
- Methodological Answer : Solubility discrepancies often stem from solvent polarity and hydrogen-bonding capacity. For example:
- Polar Solvents (DMSO, Water) : The acetamide group’s hydrogen-bonding ability may enhance solubility, but steric hindrance from the 3,3-dimethylbutanoyl group could reduce it .
- Experimental Validation : Use shake-flask methods with UV spectrophotometry to measure solubility across solvents. Compare with computational predictions (e.g., Hansen solubility parameters) .
Experimental Design Considerations
Q. What in vitro assays are most suitable for evaluating this compound’s interaction with neurological targets?
- Methodological Answer :
- Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists for GPCRs).
- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes in neuronal cell lines (e.g., SH-SY5Y) to assess functional activity.
- Patch-Clamp Electrophysiology : Test ion channel modulation (e.g., NMDA or GABA receptors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
